3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-adamantanecarboxamide
Overview
Description
3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-adamantanecarboxamide is a complex organic compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a chromenone moiety, which is a benzopyrone derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-adamantanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromenone ring.
Introduction of the Adamantane Core: The adamantane core can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Two Moieties: The final step involves coupling the chromenone and adamantane moieties through an amide bond formation. This can be achieved by reacting the chromenone derivative with an adamantane carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-adamantanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromenone and adamantane moieties can be reduced to alcohols.
Substitution: The methyl groups on the chromenone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromenone moiety.
Medicine: Studied for its potential antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-adamantanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The chromenone moiety can interact with DNA and proteins, potentially inhibiting key enzymes involved in viral replication or cancer cell proliferation. The adamantane core may enhance the compound’s stability and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide
- 6-methylcoumarin
- 7-methylcoumarin
Uniqueness
The uniqueness of 3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-adamantanecarboxamide lies in its combination of the adamantane core and chromenone moiety, which imparts distinct physicochemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-methyl-2-oxochromen-7-yl)adamantane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-14-6-19(25)27-18-7-16(4-5-17(14)18)24-20(26)23-10-15-8-21(2,12-23)11-22(3,9-15)13-23/h4-7,15H,8-13H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTLCBKXLXTLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)(CC(C5)(C4)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.